2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol
Brand Name: Vulcanchem
CAS No.: 338411-04-4
VCID: VC6798432
InChI: InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17)
SMILES: COC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C12H10Cl2N2O2S
Molecular Weight: 317.18

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol

CAS No.: 338411-04-4

Cat. No.: VC6798432

Molecular Formula: C12H10Cl2N2O2S

Molecular Weight: 317.18

* For research use only. Not for human or veterinary use.

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol - 338411-04-4

Specification

CAS No. 338411-04-4
Molecular Formula C12H10Cl2N2O2S
Molecular Weight 317.18
IUPAC Name 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one
Standard InChI InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17)
Standard InChI Key RFHDRDCZLCKFFT-UHFFFAOYSA-N
SMILES COC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula, C₁₂H₁₀Cl₂N₂O₂S, reflects a molecular weight of 317.18 g/mol, with precise stereoelectronic properties dictated by its substituents. The IUPAC name, 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one, systematically describes its connectivity: a pyrimidin-6-one ring substituted at position 2 with a (2,4-dichlorobenzyl)sulfanyl group and at position 5 with a methoxy group . The SMILES notation COC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl provides a machine-readable representation of its topology, critical for computational modeling .

Table 1: Key Molecular Properties

PropertyValue
CAS No.338411-04-4
Molecular FormulaC₁₂H₁₀Cl₂N₂O₂S
Molecular Weight317.18 g/mol
IUPAC Name2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one
SMILESCOC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl
InChI KeyRFHDRDCZLCKFFT-UHFFFAOYSA-N

Physicochemical Profile

Although solubility data for this compound remains unreported, its structural features suggest moderate lipophilicity. The 2,4-dichlorobenzyl sulfanyl group enhances hydrophobic interactions, potentially improving membrane permeability, while the methoxy and pyrimidinone groups introduce hydrogen-bonding capabilities. The chlorine atoms, with their electron-withdrawing effects, may stabilize the molecule against metabolic degradation, a common strategy in antimalarial and antimicrobial drug design .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol typically involves multi-step sequences:

  • Pyrimidine Core Formation: Condensation reactions between urea derivatives and β-dicarbonyl compounds yield the pyrimidinone scaffold.

  • Functionalization:

    • Methoxy Introduction: Alkylation or nucleophilic substitution at position 5.

    • Sulfanyl Group Installation: Thiolation at position 2 using reagents like Lawesson’s reagent, followed by coupling with 2,4-dichlorobenzyl bromide.

Stability and Reactivity

The compound’s stability is influenced by:

  • Hydroxyl Group: Tautomerization between pyrimidin-4-ol and pyrimidin-4-one forms may occur, affecting solubility and reactivity.

  • Sulfanyl Linkage: Susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions, which could alter biological activity.

Biological Activities and Mechanisms

Anticancer Applications

Pyrimidine-based inhibitors often target thymidylate synthase or dihydrofolate reductase, enzymes critical for DNA synthesis. The methoxy and sulfanyl groups in this compound could facilitate binding to these targets, though specific studies are lacking.

Research Gaps and Future Directions

Despite its promising scaffold, critical gaps persist:

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles are unknown. Early analogs faced challenges like rapid metabolism or first-pass effects, limiting oral efficacy .

  • Toxicity Profiling: Hepatotoxicity observed in primate studies of related compounds necessitates rigorous safety evaluations .

  • Analog Development: Modifying the benzyl substituents (e.g., replacing chlorine with fluorine) or optimizing the sulfanyl linker could enhance selectivity and reduce toxicity .

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